N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a difluorobenzamide moiety
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases involving pyrazole and pyrimidine receptors.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic or photonic properties.
Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole and pyrimidine derivatives with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine cores. These cores are then coupled using appropriate reagents to form the final product. Common synthetic routes include:
Condensation Reactions: The pyrazole ring can be synthesized through the condensation of hydrazines with β-diketones or β-ketoesters.
Amination Reactions: The pyrimidine ring can be constructed via amination reactions involving halogenated pyrimidines and amines.
Coupling Reactions: The final step often involves coupling the pyrazole and pyrimidine cores with the difluorobenzamide moiety using amide bond-forming reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole and pyrimidine rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Pyrazole and pyrimidine oxo derivatives.
Reduction Products: Reduced nitro compounds or other reduced functionalities.
Substitution Products: Derivatives with various functional groups introduced at different positions on the rings.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used in medicinal chemistry, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Pyrazole Derivatives: Other compounds containing pyrazole rings, such as 3,5-dimethyl-1H-pyrazole.
Pyrimidine Derivatives: Compounds with pyrimidine rings, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.
Difluorobenzamide Derivatives: Other benzamide derivatives with fluorine atoms.
Uniqueness: N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide is unique due to its combination of pyrazole, pyrimidine, and difluorobenzamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Biologische Aktivität
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C16H18F2N6O
- Molecular Weight : 366.36 g/mol
- CAS Number : Not specified in the sources but can be derived from the chemical structure.
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cancer progression and angiogenesis. The pyrazole and pyrimidine moieties are known to influence the inhibition of various kinases that play crucial roles in cellular signaling pathways.
Key Mechanisms:
- VEGFR Inhibition : Similar compounds have shown promising results in inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), which is vital for tumor angiogenesis. Targeting VEGFR can effectively reduce tumor growth and metastasis.
- Kinase Inhibition : The structure suggests potential interactions with various kinases involved in cancer cell proliferation and survival.
Biological Activity Data
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
VEGFR Inhibition | IC50 Assay | IC50 = 26.1 nM | |
Anti-proliferative | Cell Viability Assay | Significant reduction | |
Apoptosis Induction | Flow Cytometry | Increased apoptosis |
Case Studies
-
Anti-Prostate Cancer Activity :
- A series of synthesized derivatives, including compounds similar to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide, were evaluated for their anti-proliferative effects against prostate cancer cell lines (PC-3). The most potent derivatives exhibited IC50 values significantly lower than standard treatments like Sorafenib, indicating enhanced efficacy against cancer cells .
- In Vivo Studies :
Research Findings
Recent studies have focused on optimizing the structural components of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide to enhance its biological activity. Modifications to the pyrazole and pyrimidine rings have been explored to improve selectivity and potency against specific kinases involved in tumorigenesis.
Key Findings:
- Structural modifications led to increased binding affinity for VEGFR.
- Compounds demonstrated a favorable pharmacokinetic profile with good bioavailability in preliminary assessments.
Eigenschaften
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O/c1-11-7-12(2)26(25-11)17-9-16(23-10-24-17)21-5-6-22-18(27)14-4-3-13(19)8-15(14)20/h3-4,7-10H,5-6H2,1-2H3,(H,22,27)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCALYUFXQJVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.